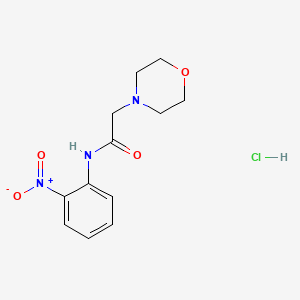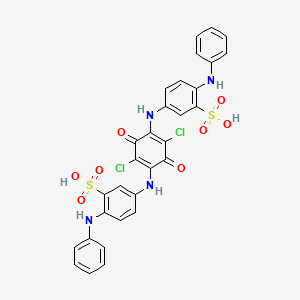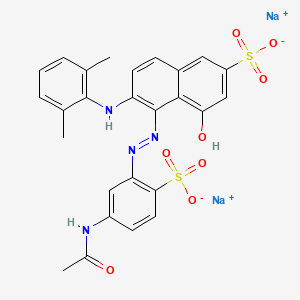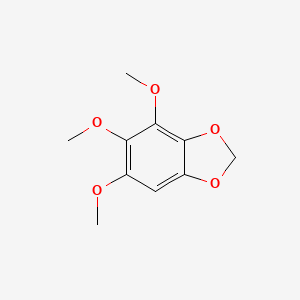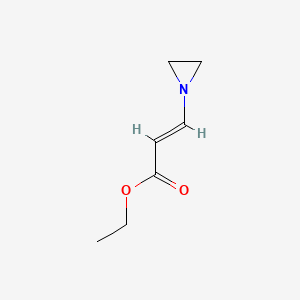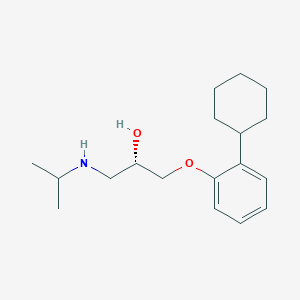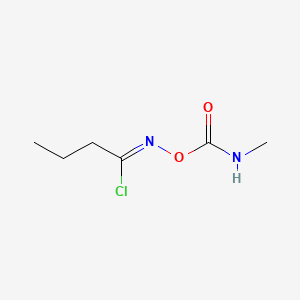
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride is a chemical compound with the molecular formula C6H11ClN2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride involves several steps. One common method includes the reaction of butanimidoyl chloride with methylamine and carbonyl compounds under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Chemical Reactions Analysis
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of carbamate intermediates, which can further react with other biomolecules .
Comparison with Similar Compounds
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride can be compared with similar compounds such as:
N-((Methylamino)carbonyl)oxy)ethanimidoyl chloride: This compound has a shorter carbon chain but exhibits similar reactivity.
N-((Methylamino)carbonyl)oxy)propanimidoyl chloride: With a three-carbon chain, it shows comparable chemical properties but different physical characteristics.
N-((Methylamino)carbonyl)oxy)pentanimidoyl chloride: This compound has a longer carbon chain, affecting its solubility and reactivity.
This compound stands out due to its specific chain length and the balance of reactivity and stability it offers.
Properties
CAS No. |
134871-00-4 |
|---|---|
Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
[(Z)-1-chlorobutylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C6H11ClN2O2/c1-3-4-5(7)9-11-6(10)8-2/h3-4H2,1-2H3,(H,8,10)/b9-5- |
InChI Key |
HCEDGLMUPDFJEM-UITAMQMPSA-N |
Isomeric SMILES |
CCC/C(=N/OC(=O)NC)/Cl |
Canonical SMILES |
CCCC(=NOC(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



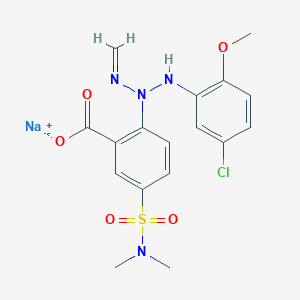

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)


